2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid
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Overview
Description
“2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid” is a chemical compound . It’s a derivative of the [1,2,4]triazolo[4,3-a]pyridine class .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be identified by its InChI code: 1S/C7H9N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h3-4,8H,1-2H2,(H,9,13)(H,11,12) .Scientific Research Applications
Triazole Derivatives as a Versatile Class of Compounds
Triazoles, including the structural motifs related to 2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid, are recognized for their significant versatility in drug development due to their diverse biological activities. The broad range of applications in scientific research is primarily attributed to the structural adaptability and reactivity of triazole derivatives, making them integral in the synthesis of new pharmacologically active compounds.
Therapeutic and Biological Potentials
Pharmacological Diversity : Triazoles have been extensively studied for their pharmacological diversity, showcasing a wide spectrum of biological activities. They have been developed as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral agents, as well as treatments for several neglected diseases. This diversity highlights their potential as a scaffold for the development of novel therapeutic agents (Ferreira et al., 2013).
Eco-friendly Synthesis Methods : Advances in the eco-friendly synthesis of triazoles, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), emphasize the importance of sustainable and efficient synthetic pathways. These methods not only provide an environmentally friendly approach to synthesizing triazole derivatives but also offer advantages in terms of reaction efficiency and yield, which are crucial for the pharmaceutical industry (de Souza et al., 2019).
Antibacterial Activity : The antibacterial potential of triazole derivatives, particularly against resistant strains such as Staphylococcus aureus, is of significant interest. The ability of these compounds to inhibit critical bacterial enzymes and pathways suggests a promising avenue for developing new antibacterial drugs amid growing antibiotic resistance challenges (Li & Zhang, 2021).
Mechanism of Action
Target of action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some triazole-containing drugs like fluconazole and voriconazole act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. When this enzyme is inhibited, it leads to an accumulation of 14α-methyl sterols and a depletion of ergosterol within the fungal cell membrane, thereby inhibiting cell membrane formation and leading to the death of the fungus .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. As mentioned above, triazole-containing antifungal drugs affect the ergosterol biosynthesis pathway .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Generally, heterocyclic compounds like triazoles have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, in the case of triazole-containing antifungal drugs, the result of action is the inhibition of fungal cell membrane formation and the death of the fungus .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. For example, the activity of many drugs can be affected by the pH of the environment, as it can influence the ionization state of the drug, which in turn can affect its absorption, distribution, metabolism, and excretion .
properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7(13)5-11-8(14)10-4-2-1-3-6(10)9-11/h1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVFGIAVSNPLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN(C2=O)CC(=O)O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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